molecular formula C21H20N2O7S B14171695 (Z)-methyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1005990-00-0

(Z)-methyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B14171695
CAS No.: 1005990-00-0
M. Wt: 444.5 g/mol
InChI Key: RIWUNACYLODROG-UHFFFAOYSA-N
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Description

(Z)-methyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring, methoxy groups, and a carboxylate ester.

Preparation Methods

The synthesis of (Z)-methyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the benzothiazole ring, followed by the introduction of the methoxy groups and the carboxylate ester. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-methyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring and the imino group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and compounds with methoxy groups and carboxylate esters. What sets (Z)-methyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. Some similar compounds are:

  • 2,6-dimethoxybenzoyl derivatives
  • Benzothiazole-6-carboxylate esters
  • Imino-substituted benzothiazoles

This compound’s unique structure allows for a wide range of applications and makes it a valuable subject of study in various scientific fields.

Properties

CAS No.

1005990-00-0

Molecular Formula

C21H20N2O7S

Molecular Weight

444.5 g/mol

IUPAC Name

methyl 2-(2,6-dimethoxybenzoyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C21H20N2O7S/c1-27-14-6-5-7-15(28-2)18(14)19(25)22-21-23(11-17(24)29-3)13-9-8-12(20(26)30-4)10-16(13)31-21/h5-10H,11H2,1-4H3

InChI Key

RIWUNACYLODROG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC(=O)OC

Origin of Product

United States

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